molecular formula C20H22N6O2S2 B2354222 3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 887221-24-1

3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2354222
CAS No.: 887221-24-1
M. Wt: 442.56
InChI Key: FBTGIBBGXABGGM-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H22N6O2S2 and its molecular weight is 442.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This can lead to changes in the concentration of urea in the urine and blood, affecting the osmotic balance and water reabsorption in the kidney .

Result of Action

The inhibition of UT-B by this compound has been shown to effectively decrease the maximum urinary concentration and increase urination volume . This suggests that it could potentially be used as a diuretic or for the treatment of conditions related to water balance .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s binding to UT-B. Additionally, factors such as temperature and light could potentially affect the compound’s stability .

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S2/c1-3-14-4-6-15(7-5-14)30(27,28)20-19-21-18(25-11-9-24(2)10-12-25)17-16(8-13-29-17)26(19)23-22-20/h4-8,13H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGIBBGXABGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.